molecular formula C14H15FN2O2 B11858096 1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)- CAS No. 141542-60-1

1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)-

Cat. No.: B11858096
CAS No.: 141542-60-1
M. Wt: 262.28 g/mol
InChI Key: AURNGYUHECPHGA-UHFFFAOYSA-N
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Description

6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient fluorination techniques to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .

Scientific Research Applications

6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroindoline-2,3-dione: Lacks the piperidin-1-ylmethyl group but shares the fluorine substitution.

    1-(Piperidin-1-ylmethyl)indoline-2,3-dione: Lacks the fluorine substitution but has the piperidin-1-ylmethyl group.

    Indoline-2,3-dione: The parent compound without any substitutions.

Uniqueness

6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione is unique due to the combined presence of the fluorine atom and the piperidin-1-ylmethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

141542-60-1

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

6-fluoro-1-(piperidin-1-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C14H15FN2O2/c15-10-4-5-11-12(8-10)17(14(19)13(11)18)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2

InChI Key

AURNGYUHECPHGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=C(C=CC(=C3)F)C(=O)C2=O

Origin of Product

United States

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